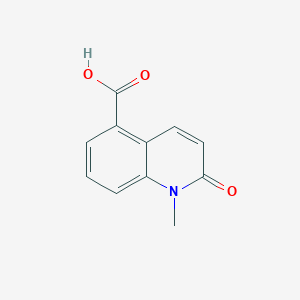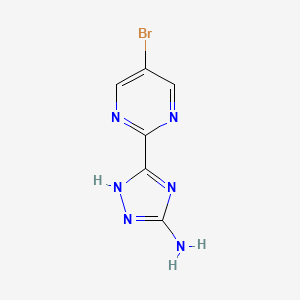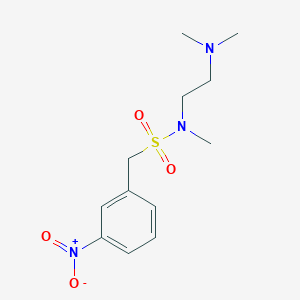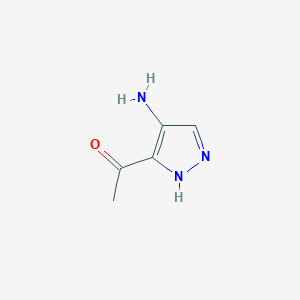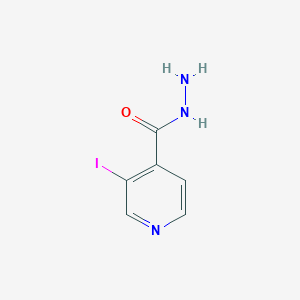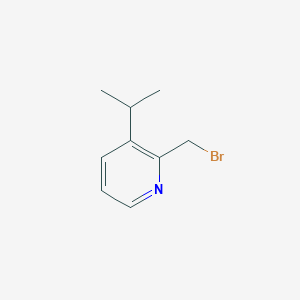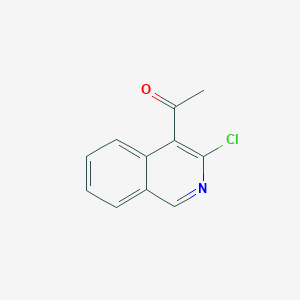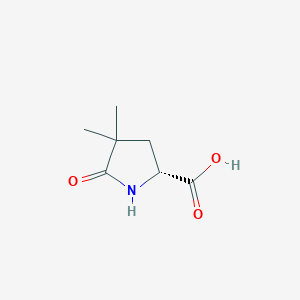
(R)-4,4-Dimethyl-5-oxopyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4,4-Dimethyl-5-oxopyrrolidine-2-carboxylic acid is a chiral compound with a unique structure that includes a pyrrolidine ring, a carboxylic acid group, and a ketone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4,4-Dimethyl-5-oxopyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of ®-4,4-Dimethyl-5-oxopyrrolidine-2-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
®-4,4-Dimethyl-5-oxopyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like thionyl chloride for forming acid chlorides, followed by reaction with alcohols or amines to form esters or amides.
Major Products
The major products formed from these reactions include various derivatives of ®-4,4-Dimethyl-5-oxopyrrolidine-2-carboxylic acid, such as alcohols, esters, amides, and further oxidized carboxylic acids.
科学研究应用
®-4,4-Dimethyl-5-oxopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用机制
The mechanism by which ®-4,4-Dimethyl-5-oxopyrrolidine-2-carboxylic acid exerts its effects depends on its specific application. In biochemical contexts, it may act as a substrate or inhibitor of enzymes, interacting with active sites and influencing enzyme activity. The molecular targets and pathways involved can vary widely, but often include key metabolic enzymes and signaling pathways.
相似化合物的比较
Similar Compounds
(S)-4,4-Dimethyl-5-oxopyrrolidine-2-carboxylic acid: The enantiomer of the compound, which may have different biological activities and properties.
4,4-Dimethyl-5-oxopyrrolidine-2-carboxylic acid: The racemic mixture, which contains both enantiomers.
Other pyrrolidine derivatives: Compounds with similar structures but different substituents, which can have varying reactivities and applications.
Uniqueness
®-4,4-Dimethyl-5-oxopyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This makes it particularly valuable in applications requiring high stereochemical purity and specific biological activity.
属性
分子式 |
C7H11NO3 |
|---|---|
分子量 |
157.17 g/mol |
IUPAC 名称 |
(2R)-4,4-dimethyl-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c1-7(2)3-4(5(9)10)8-6(7)11/h4H,3H2,1-2H3,(H,8,11)(H,9,10)/t4-/m1/s1 |
InChI 键 |
HYDWFDTXPYETHT-SCSAIBSYSA-N |
手性 SMILES |
CC1(C[C@@H](NC1=O)C(=O)O)C |
规范 SMILES |
CC1(CC(NC1=O)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



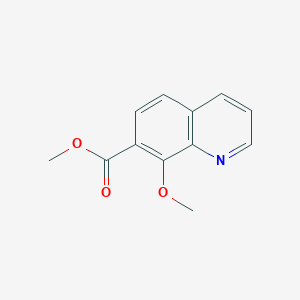
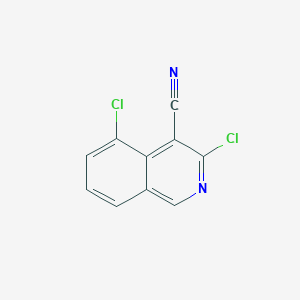
![4-Iodobenzo[d]thiazole-2-carbonitrile](/img/structure/B13674047.png)

